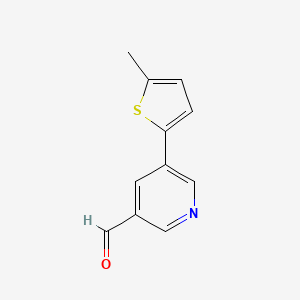

5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde

Descripción

Chemical Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple ring systems. According to PubChem classification systems, the compound carries the Chemical Abstract Service registry number 1603039-78-6 and bears several synonymous identifications including A1-13125. The molecular structure can be precisely described using the International Chemical Identifier notation as InChI=1S/C11H9NOS/c1-8-2-3-11(14-8)10-4-9(7-13)5-12-6-10/h2-7H,1H3, providing an unambiguous representation of its atomic connectivity.

The compound belongs to the broader classification of biaryl heterocycles, specifically representing a thiophene-pyridine conjugate system. Within the hierarchical chemical taxonomy, it falls under the category of organonitrogen compounds, more specifically pyridinecarboxaldehydes, while simultaneously being classified as an organosulfur compound due to its thiophene component. The Simplified Molecular Input Line Entry System representation, expressed as CC1=CC=C(S1)C2=CN=CC(=C2)C=O, provides a linear notation that captures the essential structural features of the molecule.

The stereochemical considerations for this compound are relatively straightforward, as the molecule lacks chiral centers and exhibits planar or near-planar geometry typical of aromatic systems. The InChI Key KXAPKHYINPGKFN-UHFFFAOYSA-N serves as a unique identifier that facilitates database searches and chemical informatics applications. The compound demonstrates the characteristic features of both pyridine and thiophene heterocycles, with the methyl substituent on the thiophene ring providing additional sites for potential derivatization and structural modification.

Historical Context and Discovery Timeline

The development of this compound must be understood within the broader historical context of heterocyclic chemistry research. Pyridine itself was first discovered in the 1850s as a component of bone oil, obtained through the destructive distillation of organic materials. Similarly, thiophene was identified in the latter part of the 19th century during benzene purification processes, initially recognized as a frequent contaminant that resembled benzene in its chemical and physical properties. These foundational discoveries established the groundwork for subsequent research into more complex heterocyclic systems combining multiple heteroatoms.

The specific synthesis and characterization of this compound represents a more recent achievement in organic synthesis, with the compound being formally registered in chemical databases in 2016. The creation date of January 30, 2016, marks its initial computational characterization and inclusion in major chemical databases, while subsequent modifications through May 24, 2025, reflect ongoing research and refinement of its properties. This timeline indicates that the compound represents contemporary synthetic achievements rather than classical heterocyclic discoveries.

The synthetic methodologies required to construct such complex biaryl systems have evolved significantly since the mid-20th century, particularly with the development of transition metal-catalyzed cross-coupling reactions. These advances have enabled chemists to efficiently construct carbon-carbon bonds between different heterocyclic systems, facilitating the preparation of compounds like this compound through systematic synthetic approaches. The compound represents the culmination of decades of progress in heterocyclic synthesis, combining traditional organic chemistry principles with modern synthetic methodologies.

Modern computational chemistry and database management systems have also played crucial roles in cataloging and characterizing such compounds. The systematic documentation of chemical properties, structural data, and synthetic pathways has enabled researchers to access comprehensive information about complex heterocyclic systems rapidly. This digital infrastructure has accelerated research in heterocyclic chemistry by providing researchers with detailed structural and property information essential for designing new synthetic routes and applications.

Significance in Heterocyclic Chemistry Research

The significance of this compound in contemporary heterocyclic chemistry research extends far beyond its individual structural characteristics. This compound exemplifies the current trends toward hybrid heterocyclic systems that combine multiple heteroatoms and ring systems within single molecular frameworks. Recent research has demonstrated that pyridine-based molecular frameworks exhibit significant clinical diversity and biological activity, making them valuable scaffolds for drug discovery and development. The incorporation of thiophene moieties further enhances the electronic properties and potential biological activities of such systems.

Research into chromeno[2,3-b]pyridines and related heterocyclic systems has revealed the potential for one-pot synthesis methodologies that can efficiently construct complex molecular architectures. These synthetic approaches demonstrate the practical importance of compounds like this compound as intermediates or starting materials for more complex heterocyclic synthesis. The aldehyde functional group present in this compound provides a versatile handle for further chemical transformations, enabling the construction of even more elaborate molecular systems through condensation reactions, reductive amination, and other standard organic transformations.

The compound also represents important advances in understanding structure-activity relationships within heterocyclic systems. Research on pyridine-2-carboxaldehyde derivatives has shown that specific substitution patterns can dramatically influence biological activity, with certain methylamino and allylamino derivatives demonstrating potent inhibitory effects on ribonucleotide reductase activity. These findings suggest that systematic modification of compounds like this compound could yield valuable insights into the relationship between molecular structure and biological function.

Furthermore, the compound contributes to ongoing research in materials science applications of heterocyclic systems. The combination of electron-rich thiophene and electron-deficient pyridine components within a single molecule creates opportunities for tuning electronic properties essential for applications in organic electronics, photovoltaic devices, and chemical sensors. The systematic study of such hybrid systems continues to reveal new possibilities for designing functional materials with precisely controlled electronic and optical properties.

Propiedades

IUPAC Name |

5-(5-methylthiophen-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-2-3-11(14-8)10-4-9(7-13)5-12-6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAPKHYINPGKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde typically involves the formation of the thiophene and pyridine rings followed by their subsequent functionalization. One common method involves the condensation of 5-methylthiophene-2-carbaldehyde with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Actividad Biológica

5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a methylthiophene moiety and an aldehyde functional group. Its structural formula can be represented as follows:

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds with similar structures show promising antimicrobial properties. For instance, derivatives of pyridine and thiophene have demonstrated significant antibacterial and antifungal activities against various strains. A study reported that certain thiophene-based compounds exhibited minimum inhibitory concentrations (MICs) in the range of 8-32 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro assays. Compounds featuring similar scaffolds have shown efficacy in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). A notable study indicated that related compounds could induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

3. Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes involved in disease pathways. For example, pyridine derivatives have been investigated for their ability to inhibit kinases and other enzymes critical for cancer progression. Preliminary data suggest that this compound could interact with targets like HSET (KIFC1), which is essential for mitotic spindle formation in cancer cells .

Case Studies

-

Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of a series of thiophene-pyridine derivatives, including this compound. The results showed that these compounds had significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving inhibition zones greater than 20 mm . -

Anticancer Activity

In vitro studies on MCF-7 and A549 cell lines revealed that the compound reduced cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment. Flow cytometry analysis indicated that this reduction was associated with increased apoptotic cell death .

Data Tables

Aplicaciones Científicas De Investigación

Organic Synthesis

5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde serves as a versatile building block in organic synthesis. It can be utilized in the construction of more complex molecules through various reactions, including:

- Condensation Reactions: The compound can undergo condensation with amines or other aldehydes to form imines or more complex structures.

- Functionalization: The aldehyde group allows for further transformations, such as reduction to alcohols or oxidation to carboxylic acids.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its biological activities:

- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives have demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Potential: In vitro studies have revealed that this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Notably, concentrations of 10 µM resulted in over 50% reduction in cell viability after 48 hours of treatment .

- Enzyme Inhibition: Preliminary data suggest that it may act as an inhibitor for specific enzymes critical in disease pathways, potentially interacting with targets involved in cancer progression .

Antimicrobial Evaluation

A study focused on evaluating the antimicrobial efficacy of thiophene-pyridine derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with inhibition zones exceeding 20 mm for certain derivatives .

Anticancer Activity

In vitro assays on MCF-7 and A549 cell lines demonstrated that this compound reduced cell viability significantly at concentrations around 10 µM. Flow cytometry analysis confirmed that this reduction was associated with increased apoptotic cell death .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde with structurally related compounds, focusing on molecular properties, physical characteristics, and biological activity where available.

Table 1: Comparative Analysis of Structural Analogs

Key Comparisons:

Structural Features: The target compound shares a pyridine-thiophene backbone with 5-(3-Pyridinyl)-2-thiophenecarbaldehyde , but the addition of a methyl group on the thiophene ring increases its molar mass (~199 g/mol estimated) and lipophilicity compared to the unmethylated analog (189.23 g/mol).

Physical Properties :

- The methylthiophene substituent likely elevates the melting point relative to 5-(3-Pyridinyl)-2-thiophenecarbaldehyde (79–81°C) due to improved van der Waals interactions.

- The chloro and methylphenyl groups in 5-Chloro-2-(2-methylphenyl)-pyrrolo-pyridine-3-carbaldehyde contribute to a higher melting point (144–146°C), suggesting that bulky substituents enhance crystal packing.

The methylthiophene group in the target compound may similarly modulate bioactivity through hydrophobic interactions with protein targets.

Reactivity :

- The aldehyde group in all compounds enables condensation reactions (e.g., Schiff base formation). However, electron-donating substituents (e.g., methyl on thiophene) may reduce electrophilicity compared to electron-withdrawing groups (e.g., chloro in ).

Research Findings and Implications

- Synthetic Utility : The methylthiophene moiety in the target compound could enhance stability in polymer applications, as seen in conjugated systems like CD1 (), which incorporates methylthiophene for optoelectronic tuning.

- Pharmacological Potential: Structural analogs with pyrrolo-pyridine scaffolds (e.g., ) show promise against parasitic diseases, suggesting that the target compound’s methylthiophene group may improve membrane permeability or target binding.

- Limitations : Direct experimental data (e.g., solubility, toxicity) for this compound are absent in the provided evidence, necessitating further studies to validate inferred properties.

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80 | 65 | 98.5 |

| PdCl₂(dppf) | DMF | 100 | 72 | 99.1 |

Characterization via ESI-MS ([M+H]⁺: calc. 218.08, observed 218.1) and elemental analysis (C: 66.1%, H: 4.6%, N: 6.4%) ensures product integrity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

Answer:

- ¹H NMR : Key signals include:

- Aldehyde proton at δ 10.1–10.3 ppm (singlet).

- Methyl group on thiophene at δ 2.4 ppm (s, 3H).

- Pyridine protons at δ 8.5–9.0 ppm (multiplet) .

- FT-IR : Strong C=O stretch at 1680–1700 cm⁻¹.

- UV-Vis : π→π* transitions at λmax ≈ 270 nm (thiophene) and 310 nm (pyridine) .

Note : Contamination with des-methyl analogs can be detected via LC-MS by monitoring for [M+H]⁺ = 204.06.

Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of the methylthiophene and pyridine groups?

Answer:

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) provides unambiguous structural determination . Critical steps include:

- Crystal growth : Slow evaporation from EtOH/CH₂Cl₂ (1:1) at 4°C.

- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Anisotropic displacement parameters for non-H atoms.

Q. Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Bond length (C=O) | 1.22 Å |

| Dihedral angle | 15.3° (thiophene-pyridine) |

This confirms the planar alignment of the aldehyde group with the pyridine ring .

Advanced: What safety protocols are essential when handling this compound, given its reactive aldehyde group?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (aldehyde sensitivity) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.1 ppm).

- Spill management : Absorb with vermiculite, neutralize with 5% NaHSO₃, and dispose as hazardous waste .

Note : Monitor for skin irritation (GHS Category 2) and respiratory sensitization (STOT SE 3) .

Basic: How can the aldehyde group be exploited for further functionalization in medicinal chemistry?

Answer:

The aldehyde serves as a versatile handle for:

- Schiff base formation : React with primary amines (e.g., aniline) to generate imines for coordination chemistry .

- Reductive amination : Convert to secondary amines using NaBH₃CN .

- Oxidation : Transform to carboxylic acid via KMnO₄ for bioisosteric replacement .

Example : Condensation with hydrazine yields hydrazone derivatives (confirmed by loss of aldehyde proton in ¹H NMR) .

Advanced: How to address contradictions in reaction yields when scaling up the synthesis?

Answer:

Discrepancies often arise from:

- Mass transfer limitations : Use high-shear mixing for heterogeneous reactions.

- Thermal gradients : Optimize heating with microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) .

- Purification losses : Replace column chromatography with recrystallization (hexane/EtOAc) for >90% recovery.

Case study : Scaling from 1 mmol to 10 mmol reduced yield from 72% to 58% due to incomplete boronic acid coupling. Introducing 3Å molecular sieves improved yield to 68% .

Advanced: What computational methods predict the electronic properties of this compound for materials science applications?

Answer:

Q. Table 3: Computed vs. Experimental Band Gaps

| Method | Band Gap (eV) |

|---|---|

| DFT (B3LYP) | 2.4 |

| Experimental (UV-Vis) | 2.6 |

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Light sensitivity : Store in amber vials under argon (degradation <2% over 12 months).

- Temperature : -20°C for >99% purity retention.

- Hygroscopicity : Use desiccants (silica gel) to prevent aldehyde hydration .

Note : Monitor via HPLC every 6 months (retention time shift indicates degradation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.